Ethyl 2-hydroxy-1,3-thiazole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxo-3H-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-2-10-5(8)4-3-11-6(9)7-4/h3H,2H2,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISQGIBFVQGVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254403 | |
| Record name | Ethyl 2,3-dihydro-2-oxo-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56417-52-8 | |
| Record name | Ethyl 2,3-dihydro-2-oxo-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56417-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3-dihydro-2-oxo-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-hydroxy-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Fundamental Structural Analysis and Spectroscopic Characterization Methodologies
Tautomerism and Isomerism of Ethyl 2-hydroxy-1,3-thiazole-4-carboxylate
The presence of a hydroxyl group at the C2 position of the thiazole (B1198619) ring, adjacent to a ring nitrogen atom, introduces the possibility of prototropic tautomerism. This phenomenon involves the migration of a proton, leading to structural isomers that can exist in equilibrium.
Exploration of Keto-Enol Tautomeric Equilibria
This compound can exist in two primary tautomeric forms: the enol form (2-hydroxythiazole) and the keto form (2-oxothiazolidine). The equilibrium between these two forms is a critical aspect of the compound's structure and reactivity.
The enol form , correctly named this compound, possesses an aromatic thiazole ring with a hydroxyl group attached to the C2 carbon. The keto form , which can be named ethyl 2-oxo-2,3-dihydro-1,3-thiazole-4-carboxylate, features a five-membered thiazolidinone ring with a carbonyl group at the C2 position and a double bond between C4 and C5.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the ring. nih.govresearchgate.net In many heterocyclic systems, the keto form is often more stable due to the greater strength of a carbon-oxygen double bond compared to a carbon-carbon double bond. Studies on related 1,3,4-thiadiazole (B1197879) derivatives have shown that the keto/enol equilibrium is solvent-dependent, with nonpolar solvents favoring the keto tautomer and polar solvents favoring the enol form. nih.govmdpi.com This is attributed to the differing polarities of the tautomers and their interactions with the solvent molecules. researchgate.net For this compound, it is anticipated that a similar equilibrium exists, with the exact ratio of keto to enol forms varying with the experimental conditions.
Computational Assessment of Contributing Resonance Structures
Resonance theory is essential for understanding the electron distribution and stability of the tautomeric forms of this compound.
For the enol form (2-hydroxythiazole) , the aromatic thiazole ring allows for delocalization of π-electrons. Key resonance structures would involve:
Delocalization of the lone pair from the hydroxyl oxygen into the ring, creating a positive charge on the oxygen and a negative charge on the ring nitrogen.
Delocalization of the lone pair from the ring sulfur atom.
Participation of the ethyl carboxylate group in the extended conjugation.
These resonance contributors suggest a high degree of electron delocalization, which contributes to the stability of the aromatic enol form. The aromatic character of the thiazole ring in the enol form is a significant stabilizing factor. analis.com.my
For the keto form (2-oxothiazolidine) , resonance structures are also important for stability. These include structures that delocalize the lone pair of the nitrogen atom towards the carbonyl group, resulting in a separation of charge with a negative charge on the oxygen and a positive charge on the nitrogen. This resonance is characteristic of an amide-like system and contributes to the stability of the keto tautomer.
Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for evaluating the relative energies of these tautomers and their contributing resonance structures. researchgate.net For related thiazole derivatives, DFT calculations have been used to determine optimized geometries and electronic properties. dntb.gov.uaiosrjournals.org Such calculations for this compound would likely show that both tautomers are energetically accessible, with the keto form potentially being the thermodynamically more stable isomer in the gas phase, a common finding in similar keto-enol systems.
Advanced Spectroscopic Techniques for Structural Elucidation
The presence of both keto and enol tautomers, potentially in equilibrium, can be investigated and characterized using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocols and Interpretation
NMR spectroscopy is a primary tool for identifying and quantifying tautomeric forms in solution. rsc.org The 1H and 13C NMR spectra would be expected to show distinct signals for each tautomer.
For the enol form (2-hydroxythiazole):
1H NMR: A signal for the hydroxyl proton (OH) would be observed, with its chemical shift being sensitive to solvent and concentration. A singlet for the proton at the C5 position of the thiazole ring would also be characteristic. The ethyl group would show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons.
13C NMR: The carbon atoms of the aromatic thiazole ring would show characteristic chemical shifts. The C2 carbon, attached to the hydroxyl group, would be significantly deshielded. The carbonyl carbon of the ester group would appear around 160-170 ppm.
For the keto form (2-oxothiazolidine):
1H NMR: A signal for the N-H proton would be expected, typically in the downfield region. The proton at the C5 position would likely appear at a different chemical shift compared to the enol form. The ethyl group signals would also be present.
13C NMR: The most telling signal would be the C2 carbon of the carbonyl group, which would be highly deshielded, appearing in the range of 170-180 ppm or even higher, characteristic of a cyclic amide or thioamide. The C4 and C5 carbons, being part of a double bond, would also have distinct chemical shifts.
The observation of two sets of signals in the NMR spectra would provide strong evidence for the existence of both tautomers in solution. The relative integration of these signals would allow for the determination of the keto-enol equilibrium constant (Keq) under specific solvent and temperature conditions.
Predicted NMR Data
| Tautomer | 1H NMR Chemical Shifts (ppm, predicted) | 13C NMR Chemical Shifts (ppm, predicted) |
| Enol Form | OH (variable), H5 (singlet), -OCH2CH3 (quartet, ~4.3), -OCH2CH3 (triplet, ~1.3) | C2 (~160-170), C4 (~140-150), C5 (~110-120), C=O (ester, ~160-165), -OCH2- (~61), -CH3 (~14) |
| Keto Form | NH (variable, downfield), H5 (singlet), -OCH2CH3 (quartet, ~4.3), -OCH2CH3 (triplet, ~1.3) | C2 (C=O, ~170-180), C4 (~150-160), C5 (~100-110), C=O (ester, ~160-165), -OCH2- (~61), -CH3 (~14) |
Infrared (IR) Spectroscopy Analysis and Vibrational Assignments
IR spectroscopy provides valuable information about the functional groups present in a molecule and can be used to distinguish between the keto and enol tautomers.
For the enol form (2-hydroxythiazole):
A broad absorption band in the region of 3200-3600 cm-1 would be characteristic of the O-H stretching vibration.
C=N stretching vibrations within the thiazole ring would be expected in the 1600-1650 cm-1 region.
The C=O stretching of the ester group would appear around 1700-1730 cm-1.
For the keto form (2-oxothiazolidine):
A sharp absorption band for the N-H stretching vibration would be expected around 3200-3400 cm-1.
A strong absorption band for the C=O stretching of the cyclic amide (lactam) would be a key indicator, typically appearing in the range of 1650-1700 cm-1. mdpi.com
The C=O stretching of the ester group would also be present, likely around 1700-1730 cm-1.
The presence of both O-H and N-H stretching bands, along with a potentially broad or complex carbonyl region, would suggest the co-existence of both tautomers in the sample.
Predicted IR Vibrational Frequencies
| Vibrational Mode | Enol Form (cm-1, predicted) | Keto Form (cm-1, predicted) |
| O-H Stretch | 3200-3600 (broad) | - |
| N-H Stretch | - | 3200-3400 (sharp) |
| C=O Stretch (ring) | - | 1650-1700 |
| C=O Stretch (ester) | 1700-1730 | 1700-1730 |
| C=N Stretch | 1600-1650 | - |
| C=C Stretch | ~1550 | ~1580 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule and can be used to differentiate between the conjugated systems of the keto and enol tautomers.
The enol form , with its aromatic thiazole ring, would be expected to have π → π* transitions at longer wavelengths (lower energy) compared to a non-aromatic system. The extent of conjugation with the ethyl carboxylate group would also influence the absorption maximum (λmax).
The keto form possesses a different chromophore, an α,β-unsaturated lactam system. This conjugated system will also exhibit π → π* transitions.
Studies on related heterocyclic systems have shown that different tautomers exhibit distinct UV-Vis absorption spectra. For instance, in some 1,3,4-thiadiazole derivatives, the keto form absorbs at different wavelengths than the enol form, and the relative intensities of these bands change with solvent polarity. nih.govresearchgate.net It is plausible that the enol form of this compound, with its extended aromatic conjugation, would exhibit a λmax at a longer wavelength compared to the keto form. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) could provide predictions for the electronic spectra of each tautomer. researchgate.net
Predicted UV-Vis Absorption Maxima
| Tautomer | Electronic Transition | Predicted λmax (nm) |
| Enol Form | π → π | 270-300 |
| Keto Form | π → π | 240-270 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Detailed research findings from High-Resolution Mass Spectrometry for this compound are not available in the reviewed scientific literature. This technique is crucial for confirming the elemental composition of a molecule by measuring its mass with very high accuracy. For the molecular formula C₆H₇NO₃S, HRMS would provide an exact mass measurement that could be compared against the theoretical (calculated) mass, confirming the molecular formula and ruling out other possibilities with the same nominal mass. However, no published study provides these experimental values.
Synthetic Strategies and Mechanistic Investigations for Ethyl 2 Hydroxy 1,3 Thiazole 4 Carboxylate and Its Analogues
Conventional Synthetic Approaches to Thiazole (B1198619) Ring Formation
Traditional methods for assembling the thiazole ring have long been the bedrock of heterocyclic chemistry, providing reliable and well-understood pathways to a wide array of derivatives.
Hantzsch Thiazole Synthesis and its Variations
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the formation of the thiazole ring. synarchive.comresearchgate.net The classical approach involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide. synarchive.com For the synthesis of Ethyl 2-hydroxy-1,3-thiazole-4-carboxylate, a key starting material is an α-halocarbonyl compound such as ethyl bromopyruvate. scribd.com The reaction proceeds by the nucleophilic attack of the sulfur atom from a thioamide or thiourea (B124793) derivative on the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. synarchive.comscribd.com
The versatility of the Hantzsch synthesis allows for the preparation of a wide range of substituted thiazoles. nih.gov For instance, the reaction of ethyl bromopyruvate with a Boc-protected alanine (B10760859) thioamide, followed by cyclization and dehydration steps, yields the corresponding ethyl (R)-2-(1-N-Boc-amino)ethylthiazole-4-carboxylate. scribd.com The use of thiourea in the Hantzsch reaction with β-keto esters that have been α-halogenated is a common method for producing 2-aminothiazole-5-carboxylate derivatives. organic-chemistry.org The 2-hydroxythiazole target of this article can be considered a tautomeric form of the 2-thiazolone, or it can be synthesized from appropriate precursors that install the hydroxyl group.
Table 1: Examples of Hantzsch Thiazole Synthesis for Carboxylate Analogues
| α-Halocarbonyl Compound | Thioamide/Thiourea | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl bromopyruvate | Boc-d-alanine thioamide | Ethyl (R)-2-(1-N-Boc-amino)ethylthiazole-4-carboxylate | 95% | scribd.com |
| Ethyl β-keto esters (α-brominated) | Thiourea | Ethyl 2-amino-4-alkyl/arylthiazole-5-carboxylates | Good | organic-chemistry.org |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 2-Amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)thiazole | High | nih.gov |
Cyclocondensation Reactions Involving Thiosemicarbazide (B42300) Derivatives and α-Halocarbonyl Compounds
Cyclocondensation reactions provide another robust route to the thiazole core. The use of thiosemicarbazide and its derivatives as the sulfur and nitrogen source is a well-established strategy. researchgate.net When thiosemicarbazide or its substituted analogues react with α-halocarbonyl compounds, such as ethyl chloroacetate (B1199739) or phenacyl bromides, they readily form thiazole-based structures. chemmethod.comnih.gov
Typically, the reaction of a thiosemicarbazone (formed from an aldehyde or ketone and thiosemicarbazide) with an α-halocarbonyl compound like ethyl chloroacetate or phenacyl bromide in a solvent such as ethanol (B145695) leads to the formation of substituted thiazoles. chemmethod.comnih.gov For example, thiosemicarbazones can be cyclized with ethyl chloroacetate in the presence of sodium acetate (B1210297) to yield thiazolidinone derivatives, which are precursors to thiazoles. chemmethod.com Similarly, refluxing a mixture of a thiosemicarbazone derivative and an α-halocarbonyl compound in ethanol is a direct method to synthesize various functionalized thiazoles. nih.gov These reactions are fundamental in creating libraries of thiazole compounds for further chemical exploration. researchgate.netirjmets.com
Multicomponent Reaction Strategies for Thiazole Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov The Hantzsch synthesis itself can be performed as a three-component reaction. For example, the one-pot condensation of an aldehyde, an α-haloketone, and thiourea is a powerful method for generating substituted thiazoles. nih.govresearchgate.net
An efficient one-pot synthesis of functionalized thiazoles has been described using acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium (B1175870) thiocyanate, demonstrating a four-component approach to complex thiazole structures. nih.gov Another notable MCR involves the reaction of enaminones, cyanamide, and elemental sulfur to provide 2-amino-5-acylthiazoles in good yields. organic-chemistry.org These strategies allow for the rapid assembly of complex molecules from simple and readily available starting materials, which is highly desirable in modern synthetic chemistry. nih.govresearchgate.net
Advanced and Sustainable Synthetic Methodologies
In response to the growing need for environmentally benign and efficient chemical processes, advanced synthetic methodologies have been developed for thiazole synthesis. These methods often result in higher yields, shorter reaction times, and easier work-up procedures.
One-Pot and Cascade Reaction Protocols
One-pot and cascade (or domino) reactions represent a significant advancement in synthetic efficiency by minimizing the number of separate operations and purification steps. nih.gov A notable cascade protocol for the synthesis of thiazole derivatives involves the reaction of thioamides with ethyl 4-bromo-3-ethoxycrotonate. nih.gov This reaction proceeds through a domino mechanism involving an SN2 reaction, Michael addition, E1cB elimination, and a nih.govresearchgate.net-H shift to afford the final thiazole product in high yields. nih.govrsc.org
The choice of solvent can be critical in these reactions. For instance, the synthesis of thiazoline (B8809763) and thiazole derivatives via a domino protocol has been shown to be highly effective in 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). rsc.org These solvents can facilitate key steps in the cascade sequence, leading to clean product formation. nih.govrsc.org One-pot, three-component syntheses of thiazole derivatives are also prevalent, such as the reaction of α-haloketones, thiourea, and substituted o-hydroxybenzaldehydes under solvent-free conditions, which provides access to functionalized thiazoles. researchgate.net
Table 2: Comparison of Solvents in a Domino Thiazoline Synthesis
| Solvent | Yield | Reference |
|---|---|---|
| HFIP | 90% | rsc.org |
| TFE | 74% | rsc.org |
| Methanol (B129727) | 60% | rsc.org |
| Dichloromethane | 50% | rsc.org |
| Acetonitrile | 48% | rsc.org |
Microwave-Assisted and Catalyst-Free Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov The synthesis of thiazoles is no exception, with microwave irradiation often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating methods. nih.govnih.gov For example, the Grohe-Heitzer reaction for synthesizing quinolone derivatives, which shares mechanistic steps with thiazole synthesis, has been significantly optimized using microwaves. scielo.org.mx Microwave-assisted Hantzsch-type syntheses have also been reported, allowing for the rapid and efficient production of thiazole libraries. nih.govresearchgate.net
The development of catalyst-free synthetic methods is a key goal of green chemistry. A notable example is the one-pot, three-component synthesis of 2-iminothiazoles from amines, isothiocyanates, and nitroepoxides under catalyst-free conditions. nih.gov This reaction proceeds smoothly in THF at low temperatures via the in-situ formation of a thiourea derivative, which then reacts with the nitroepoxide in a cascade of ring-opening, cyclization, and dehydration to yield the product in high yields. nih.gov Such methods, which avoid the use of potentially toxic and expensive metal catalysts, represent a significant step towards more sustainable chemical manufacturing. organic-chemistry.org
Chemo- and Regioselective Synthesis Control
The precise control over chemical and regional selectivity is paramount in the synthesis of complex heterocyclic molecules like this compound and its analogues. Researchers have developed strategies to direct the formation of specific isomers by carefully selecting substrates, catalysts, and reaction conditions.
A notable advancement involves the chemo- and stereoselective synthesis of functionalized thiazoles from tertiary propargyl alcohols that also contain alkene groups. nih.gov In a study utilizing calcium(II) triflate as a catalyst, it was demonstrated that thioamides react selectively with the alkyne moiety of pent-1-en-4-yn-3-ol derivatives, leaving the alkene group intact. This reaction offers a high-yielding and efficient route to thiazoles. nih.gov
An interesting aspect of this methodology is the time-dependent formation of kinetic and thermodynamic products. Initially, the reaction yields a less stable isomer (the kinetic product), which, over time, isomerizes to a more stable, conjugated system (the thermodynamic product). This control is stereoselective with respect to the geometry of the alkene. The proposed mechanism suggests that the reaction proceeds through an allene (B1206475) intermediate formed by the reaction of the thioamide tautomer with the calcium-activated propargyl alcohol. A subsequent intramolecular, regioselective 5-exo-dig cyclization of this allene intermediate produces the thiazole ring. nih.gov
The table below illustrates the time-dependent product distribution in a model reaction, highlighting the control between the kinetic and thermodynamic products.
Table 1: Time-Dependent Synthesis of Thiazole Analogues
| Entry | Time (h) | Product(s) | Ratio (Kinetic:Thermodynamic) | Total Yield (%) |
|---|---|---|---|---|
| 1 | 0.5 | Kinetic | - | 95 |
| 2 | 1.0 | Kinetic + Thermodynamic | 80:20 | 94 |
| 3 | 2.0 | Kinetic + Thermodynamic | 50:50 | 92 |
| 4 | 5.0 | Thermodynamic | - | 92 |
Data derived from studies on chemo- and stereoselective thiazole synthesis. nih.gov
Reaction Mechanism Elucidation through Kinetic and Isotopic Studies
Understanding the reaction mechanism is crucial for optimizing synthetic routes and designing new ones. The formation of the thiazole ring, particularly in the classic Hantzsch synthesis, involves the condensation of an α-halocarbonyl compound with a thioamide. nih.govnih.gov The generally accepted mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. nih.govyoutube.com
Kinetic studies and the isolation of intermediates support this stepwise pathway. The formation of the final aromatic product is often the driving force for the reaction, proceeding through various intermediates that eventually lead to the stable thiazole core. youtube.com Depending on the specific reagents and catalysts, the reaction can proceed through different pathways, such as ionic or radical mechanisms, which can lead to different products. nih.gov
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and molecular structures. In the context of thiazole, extensive studies have been conducted using isotopically substituted precursors to precisely determine its equilibrium structure. By analyzing the rotational spectra of numerous isotopologues of thiazole, researchers have been able to determine bond lengths and angles with exceptionally high precision. nih.gov
In one such study, a total of 24 isotopologues of thiazole were analyzed, including those with ¹³C, ¹⁵N, ³³S, ³⁴S, and deuterium. This comprehensive dataset allowed for a highly refined semi-experimental equilibrium structure determination. The use of various synthetic procedures, including base- and acid-catalyzed hydrogen/deuterium exchange, enabled the preparation of the necessary deuterated samples for spectroscopic analysis. nih.gov
Table 2: Investigated Isotopologues of Thiazole for Structural Elucidation
| Isotope | Position(s) of Substitution | Number of Isotopologues Studied |
|---|---|---|
| ¹³C | C2, C4, C5 | Multiple single and combined |
| ¹⁵N | N3 | 1 |
| ³³S | S1 | 1 |
| ³⁴S | S1 | 1 |
| ²H (D) | H2, H4, H5 | Multiple single and combined |
Based on data from precise equilibrium structure determination of thiazole. nih.gov
Exploration of Novel Reagents and Catalytic Systems in Thiazole Synthesis
The development of novel reagents and catalytic systems continues to expand the scope and efficiency of thiazole synthesis, moving beyond classical methods like the Hantzsch reaction. nih.gov These modern approaches often offer milder reaction conditions, improved yields, and access to a wider diversity of substituted thiazoles.
Recent explorations have focused on various catalytic systems:
Calcium Catalysis : As mentioned previously, calcium(II) triflate (Ca(OTf)₂) has proven effective as a sustainable Lewis acid catalyst for the synthesis of thiazoles from tertiary propargyl alcohols and thioamides. This method is noted for its chemoselectivity and efficiency, even under solvent-free conditions. nih.gov
Metal-Free Brønsted Acid Catalysis : A metal-free method has been developed for synthesizing thiazoles from sulfoxonium ylides and thioamides or thioureas. This reaction is mediated by a Brønsted acid, such as diphenyl phosphate (B84403) (DPP), and proceeds under mild conditions. The scalability of this process and its tolerance for a wide range of functional groups make it a valuable tool, applicable even to the late-stage functionalization of complex molecules. rsc.org
Copper Catalysis : Copper salts have been employed as catalysts in multicomponent reactions to build the thiazole core. For instance, a series of thiazole derivatives were obtained from aldehydes, amines, and elemental sulfur through an oxidation reaction catalyzed by a copper(I) iodide catalyst in the presence of molecular oxygen. nih.gov
Palladium Catalysis : Palladium catalysts, particularly in combination with specialized ligands like Xantphos, are used for cross-coupling reactions to functionalize pre-formed thiazole rings. The Suzuki-Miyaura coupling of bromo-thiazole esters with boronic acids, catalyzed by a Pd(OAc)₂/Xantphos system, allows for the introduction of various aryl or heteroaryl substituents at specific positions on the thiazole scaffold. nih.gov
These novel systems represent a significant step forward, enabling the construction of complex thiazole analogues with high degrees of control and efficiency.
Table 3: Comparison of Novel Catalytic Systems in Thiazole Synthesis
| Catalytic System | Key Reagents | Substrates | Key Advantages |
|---|---|---|---|
| Ca(OTf)₂ | Calcium(II) triflate | Propargyl alcohols, Thioamides | Sustainable, High yield, Chemoselective, Solvent-free option nih.gov |
| Diphenyl Phosphate | Sulfoxonium ylides, Thioamides | Ylides, Thioamides/Thioureas | Metal-free, Mild conditions, Scalable, Broad substrate scope rsc.org |
| CuI / O₂ | Copper(I) iodide, O₂ | Aldehydes, Amines, Sulfur | Multicomponent reaction, Good to excellent yields nih.gov |
Reactivity Profiles and Derivatization Chemistry of Ethyl 2 Hydroxy 1,3 Thiazole 4 Carboxylate
Functional Group Transformations at the 2-Position of the Thiazole (B1198619) Ring
The 2-position of the thiazole ring, bearing the hydroxyl group, is a primary site for functionalization. The nucleophilic character of the oxygen atom, particularly in its enol-form, and the potential for reactions at the adjacent ring nitrogen in the keto-form, allow for diverse derivatization strategies.
The hydroxyl group of Ethyl 2-hydroxy-1,3-thiazole-4-carboxylate can be readily alkylated or arylated to furnish the corresponding 2-alkoxy or 2-aryloxy derivatives. These reactions typically proceed via nucleophilic substitution, where the oxygen atom of the hydroxyl group acts as the nucleophile.
O-Alkylation is commonly achieved by treating the parent compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride), in the presence of a base. The base, often a carbonate like potassium carbonate (K₂CO₃), deprotonates the hydroxyl group, enhancing its nucleophilicity. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. acs.org This method allows for the introduction of a variety of alkyl groups at the 2-position.
O-Arylation can be accomplished using transition-metal-catalyzed cross-coupling reactions. A palladium-catalyzed approach, for instance, can couple the hydroxyl group with aryl halides. organic-chemistry.org Such methods provide access to 2-aryloxythiazole derivatives, which would be challenging to synthesize via classical nucleophilic aromatic substitution.
Table 1: Examples of O-Alkylation and O-Arylation Reactions
| Reactant | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Methyl Iodide, K₂CO₃, DMF | Ethyl 2-methoxy-1,3-thiazole-4-carboxylate | O-Alkylation |
| This compound | Benzyl Bromide, K₂CO₃, Acetonitrile | Ethyl 2-(benzyloxy)-1,3-thiazole-4-carboxylate | O-Alkylation |
| This compound | Phenylboronic Acid, Pd Catalyst, Base | Ethyl 2-phenoxy-1,3-thiazole-4-carboxylate | O-Arylation |
A condensation reaction involves the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org While the formation of Schiff bases (imines) is a characteristic condensation reaction of primary amines with carbonyl compounds, the 2-hydroxy group of the title compound does not typically form imines directly. mdpi.com
However, the heterocyclic system can participate in other types of condensation reactions. For instance, 4-hydroxy-1,3-thiazole derivatives have been shown to react with hydrazine (B178648) and its derivatives. ekb.eg The reaction of this compound with hydrazine hydrate (B1144303) can lead to the formation of fused heterocyclic systems, such as thiazolopyridazines. ekb.eg This transformation involves the initial reaction at the ester group followed by cyclization involving the thiazole ring.
Chemical Modifications at the Carboxylate Group
The ethyl carboxylate moiety at the 4-position of the thiazole ring is another key site for derivatization, enabling access to a variety of related compounds, including carboxylic acids, amides, and hydrazides.
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-hydroxy-1,3-thiazole-4-carboxylic acid, under either acidic or basic conditions. mdpi.com Basic hydrolysis, or saponification, is a widely used method. mdpi.com This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in the presence of a co-solvent like methanol (B129727) or ethanol (B145695). google.comoup.com Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the final carboxylic acid product. google.com
Table 2: Hydrolysis of this compound
| Reactant | Reagent(s) | Product | Reaction Type |
|---|
The ester group is susceptible to nucleophilic attack by amines and hydrazine, leading to the formation of amides and hydrazides, respectively.
Aminolysis involves the reaction of the ethyl ester with a primary or secondary amine to produce the corresponding N-substituted 2-hydroxy-1,3-thiazole-4-carboxamide. This reaction may require elevated temperatures or catalytic activation to proceed efficiently.
Hydrazinolysis is the reaction of the ester with hydrazine hydrate (N₂H₄·H₂O), which readily converts the ester into 2-hydroxy-1,3-thiazole-4-carbohydrazide. nih.gov This reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in a solvent like ethanol. nih.gov The resulting hydrazide is a valuable intermediate for the synthesis of more complex heterocyclic systems like thiadiazoles. nih.govajgreenchem.com
Table 3: Aminolysis and Hydrazinolysis Reactions
| Reactant | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Ammonia (or primary/secondary amine) | 2-Hydroxy-1,3-thiazole-4-carboxamide | Aminolysis |
| This compound | Hydrazine Hydrate, Ethanol, Reflux | 2-Hydroxy-1,3-thiazole-4-carbohydrazide | Hydrazinolysis |
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction can be catalyzed by either an acid (like sulfuric acid) or a base. libretexts.org By reacting this compound with a different alcohol (e.g., methanol or propanol) in the presence of a catalyst, the corresponding methyl or propyl 2-hydroxy-1,3-thiazole-4-carboxylate can be synthesized. The reaction is reversible, and driving the equilibrium towards the desired product often involves using a large excess of the new alcohol.
Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Core
The reactivity of the thiazole ring in this compound is governed by the electronic effects of its substituents. The 2-hydroxy group (which can exist in tautomeric equilibrium with its keto form, thiazol-2(3H)-one) and the sulfur atom are electron-donating, which activates the ring for electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com Conversely, the 4-carboxylate group is electron-withdrawing, deactivating the ring. The net effect is a strong regiochemical preference for substitution at the C5 position, which is activated by the electron-donating groups and is the most nucleophilic site.
Electrophilic substitution, particularly halogenation, serves as a key step to introduce a handle for further functionalization. A common strategy involves the decarboxylative bromination of the corresponding carboxylic acid (obtained via hydrolysis of the ethyl ester). This reaction typically proceeds under mild conditions and results in the selective installation of a bromine atom at the C5 position. researchgate.net
Table 1: Example of Electrophilic Bromination on a Thiazole Core
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-alkoxy-1,3-thiazole-4-carboxylic acid | N-Bromosuccinimide (NBS) | NaOH/water | 5-bromo-2-alkoxy-1,3-thiazole | High | researchgate.net |
Nucleophilic aromatic substitution (SNAr) on the thiazole ring is less common for this specific compound, as the ring is relatively electron-rich. SNAr reactions generally require an electron-deficient aromatic system and a good leaving group. nih.gov For such a reaction to occur on the thiazole core of this compound, the ring would typically need to be activated by additional strong electron-withdrawing groups, or the nucleophilic attack might occur at a position bearing a suitable leaving group, such as a halide or a triflate. nih.govnih.gov
Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations
The introduction of a halogen, typically at the C5 position, transforms the thiazole core into an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the thiazole scaffold. nih.govorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organohalide with an organoboron compound. nih.govrsc.org The 5-bromothiazole (B1268178) derivative derived from this compound can be effectively coupled with various arylboronic acids to produce 5-arylthiazoles. researchgate.net These reactions are typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. researchgate.net
Heck Reaction: The Heck reaction couples the 5-bromothiazole with alkenes to introduce vinyl substituents at the C5 position. rsc.orgmdpi.com This transformation is valuable for synthesizing conjugated systems and provides a route to further elaborated structures. The reaction conditions are similar to the Suzuki coupling, often employing a palladium catalyst and a base. researchgate.net
Sonogashira Coupling: To introduce alkynyl groups at the C5 position, the Sonogashira coupling is employed. mdpi.comresearchgate.net This reaction involves the coupling of the 5-bromothiazole with a terminal alkyne, co-catalyzed by palladium and copper complexes. researchgate.netnih.govnih.gov This method is crucial for building rigid, linear extensions from the thiazole core. nih.gov
Table 2: Palladium-Catalyzed Cross-Coupling Reactions on a 5-Bromothiazole Scaffold
| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | NMP | 120 °C | Good | researchgate.net |
| Heck | Styrene | Pd(PPh₃)₄ | K₂CO₃ | NMP | 120 °C | Good | researchgate.net |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | K₂CO₃ / Et₃N | NMP | 80 °C | Good | researchgate.net |
Other metal-mediated transformations, such as palladium-catalyzed oxidative C-H/C-H cross-coupling, represent a more atom-economical approach, directly coupling the thiazole C-H bond with another (hetero)arene without pre-functionalization. rsc.org For instance, direct C2 arylation of thiazoles has been achieved, showcasing the potential for regioselective C-H functionalization. mdpi.comrsc.org
Strategies for Orthogonal Functionalization and Diversity-Oriented Synthesis
The presence of three distinct functional handles (hydroxyl, ester, and the thiazole ring) on this compound makes it an ideal platform for orthogonal functionalization and diversity-oriented synthesis (DOS). mdpi.comrsc.org Orthogonal functionalization refers to the selective chemical modification of one functional group in the presence of others, which is key to building molecular complexity in a controlled manner.
A viable strategy for the divergent functionalization of this scaffold can be outlined as follows:
Ester Modification: The ethyl ester at the C4 position can be selectively hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides through reaction with different amines. researchgate.netnih.gov This allows for the introduction of a first point of diversity.
Hydroxyl Group Derivatization: The 2-hydroxy group can be alkylated to form ethers under basic conditions. researchgate.net This modification not only introduces a second element of diversity but can also influence the electronic properties and solubility of the molecule.
Thiazole Core Functionalization: As described previously, the C5 position can be selectively halogenated and subsequently used as a linchpin for various palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), introducing a third and highly variable substituent. researchgate.net
This stepwise, orthogonal approach allows for the systematic and combinatorial synthesis of a large library of analogues from a single, common core. By varying the building blocks used at each of the three modification sites, a vast chemical space can be explored, which is a central goal of diversity-oriented synthesis in the search for new bioactive compounds. medmedchem.comrsc.org
Table 3: Orthogonal Functionalization Sites on the Thiazole Scaffold
| Position | Initial Group | Potential Reaction | Resulting Functionality |
|---|---|---|---|
| C2 | -OH | Alkylation / Etherification | -OR (Ethers) |
| C4 | -COOEt | Hydrolysis / Amidation | -COOH, -CONR₂ |
| C5 | -H | Halogenation -> Cross-Coupling | -Aryl, -Vinyl, -Alkynyl |
Computational and Theoretical Chemistry Studies of Ethyl 2 Hydroxy 1,3 Thiazole 4 Carboxylate
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. For a molecule like Ethyl 2-hydroxy-1,3-thiazole-4-carboxylate, DFT calculations would be instrumental in elucidating its fundamental electronic properties.
Geometry Optimization and Conformational Energy Landscapes
A primary step in any computational study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization. For this compound, this process would also need to consider its tautomeric equilibrium with Ethyl 2-oxo-2,3-dihydro-1,3-thiazole-4-carboxylate. The relative energies of these tautomers and the rotational conformers of the ethyl ester group would be calculated to identify the global minimum on the potential energy surface.
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. A smaller gap suggests higher reactivity. For this compound, FMO analysis would map the distribution of these orbitals, highlighting the most probable sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation
NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and hyperconjugative interactions. This analysis would reveal the nature of the intramolecular hydrogen bonding in the hydroxy tautomer and the charge distribution across the thiazole (B1198619) ring and its substituents.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is the method of choice for studying the behavior of molecules upon absorption of light. It is used to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would provide insights into its photophysical properties, such as the wavelengths of maximum absorption and the nature of the electronic transitions involved.
Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant charge-transfer characteristics and extended π-systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational methods can predict the first-order hyperpolarizability (β), a key parameter for second-order NLO materials. Studies on similar thiazole derivatives have shown that this class of compounds can possess notable NLO properties. researchgate.net A computational investigation of this compound would determine its potential as an NLO material.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. This method allows researchers to observe how a molecule like this compound would behave in a biological system or in a solution, providing insights into its interactions with its environment at a molecular level.
Currently, there is a lack of specific published research detailing molecular dynamics simulations performed on this compound. Such studies would be invaluable for understanding its behavior in different solvents (solvation effects) and its potential binding mechanisms with biological targets through various intermolecular forces like hydrogen bonds, and van der Waals forces. For related thiazole derivatives, simulation studies have been used to predict binding energies and molecular interactions with biological targets such as enzymes. researchgate.net
A hypothetical MD simulation study of this compound could involve the parameters outlined in the table below.
Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation Study of this compound
| Parameter | Description |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms or molecules. E.g., AMBER, CHARMM, GROMOS. |
| Solvent Model | A computational model to represent the solvent, which can be explicit (individual solvent molecules) or implicit (a continuous medium). E.g., TIP3P, SPC/E for water. |
| System Size | The number of atoms in the simulation box, including the solute (this compound) and solvent molecules. |
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns) or microseconds (µs), which needs to be long enough to capture the molecular motions of interest. |
| Ensemble | The statistical ensemble used to control thermodynamic variables like temperature, pressure, and volume. E.g., NVT (canonical), NPT (isothermal-isobaric). |
| Analysis Metrics | Properties calculated from the simulation trajectory, such as Radial Distribution Functions (RDFs) to study solvation shells, and Root Mean Square Deviation (RMSD). |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally measured property.
As with molecular dynamics, there is a scarcity of specific QSPR studies for this compound in the available literature. QSPR modeling could be a valuable tool for predicting various physicochemical properties of this compound without the need for extensive laboratory experiments.
A prospective QSPR study on this compound would involve the calculation of various molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to create a predictive model.
Table 2: Examples of Molecular Descriptors for a QSPR Study of this compound
| Descriptor Category | Example Descriptors | Predicted Property (Example) |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Solubility |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Boiling Point |
| Geometrical | Molecular Surface Area, Molecular Volume | Lipophilicity (LogP) |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Reactivity |
The development of robust QSPR models for this compound and its derivatives could significantly accelerate the discovery and optimization of new compounds with desired properties for various applications.
Q & A
Q. Table 1: Synthesis Conditions for Analogous Thiazole Derivatives
| Compound | Solvent | Temp (°C) | Catalyst | Yield (%) | Source |
|---|---|---|---|---|---|
| Ethyl 2-hydrazinyl-thiazole-4-carboxylate | Ethanol | 70 | Glacial acetic acid | 78 | |
| Ethyl 2-amino-thiazole-4-carboxylate | DCM | RT | Triethylamine | 65 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: The hydroxy group (-OH) appears as a broad singlet at δ 10.2–11.5 ppm. The thiazole proton resonates at δ 7.8–8.2 ppm .
- ¹³C NMR: The ester carbonyl (C=O) is observed at δ 165–170 ppm, while the thiazole C-2 carbon appears at δ 155–160 ppm .
- Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]⁺) confirm the molecular formula (e.g., C₇H₈N₂O₃S for a related derivative) .
- IR Spectroscopy: Stretching vibrations for -OH (3200–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) are diagnostic .
Advanced: How can conflicting crystallographic data on thiazole derivatives be resolved?
Methodological Answer:
Discrepancies in reported crystal structures (e.g., bond lengths, dihedral angles) arise from variations in refinement software or experimental resolution. For example:
- SHELX Refinement: SHELXL is preferred for small-molecule crystallography due to robust handling of high-resolution data. A study on ethyl 2-phenyl-5-trifluoromethyl-thiazole-4-carboxylate showed a dihedral angle of 5.15° between thiazole and phenyl rings using SHELX, whereas other software overestimated it .
- High-Resolution Data: Use synchrotron radiation (λ < 1 Å) to improve data quality. For Ethyl 2-hydroxy analogs, hydrogen-bonding networks (O-H···N) can be misassigned without resolution < 0.8 Å .
Q. Table 2: Crystallographic Data Comparison
| Compound | Software | Bond Length (C-S) | Dihedral Angle (°) | Resolution (Å) |
|---|---|---|---|---|
| Ethyl 2-phenyl-5-CF₃-thiazole | SHELX | 1.74 | 5.15 | 0.84 |
| Ethyl 2-amino-thiazole-4-carboxylate | OLEX2 | 1.68 | 8.20 | 1.10 |
Advanced: What strategies optimize the biological activity of this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Hydroxy Group Modification: Acetylation of the -OH group (to -OAc) enhances lipophilicity, improving cell membrane permeability in anticancer assays .
- Ester Hydrolysis: Conversion to the carboxylic acid increases solubility but reduces CNS penetration; balance via prodrug design .
- Mechanistic Studies:
- Enzyme Inhibition: Molecular docking (AutoDock Vina) reveals hydrogen bonding between the hydroxy group and ATP-binding pockets of kinases (e.g., EGFR) .
- Apoptosis Assays: Flow cytometry (Annexin V/PI staining) shows caspase-3 activation in treated cancer cells .
Q. Table 3: Biological Activity of Analogous Compounds
| Derivative | IC₅₀ (µM) | Target | Mechanism | Source |
|---|---|---|---|---|
| Ethyl 2-hydrazinyl-thiazole | 12.3 | HeLa cells | Caspase-3 activation | |
| Ethyl 5-CF₃-thiazole-4-carboxylate | 8.7 | EGFR kinase | ATP-competitive |
Advanced: How do solvent polarity and pH affect the stability of this compound?
Methodological Answer:
- Solvent Effects:
- Polar Protic Solvents (e.g., H₂O): Accelerate ester hydrolysis. Half-life (t₁/₂) decreases from 48 hrs (ethanol) to 6 hrs (water) at pH 7 .
- Nonpolar Solvents (e.g., DCM): Stabilize the compound; no degradation observed after 72 hrs .
- pH-Dependent Stability:
- Acidic Conditions (pH < 3): Protonation of the hydroxy group reduces nucleophilicity, slowing hydrolysis.
- Alkaline Conditions (pH > 9): Ester hydrolysis dominates, forming the carboxylate salt .
Basic: What are the common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Byproduct Formation:
- Oxidation: The hydroxy group may oxidize to a ketone under aerobic conditions. Use inert atmospheres (N₂/Ar) and antioxidants (BHT) .
- Dimerization: Occurs via ester-amide interchange. Limit reaction time (< 4 hrs) and use dilute solutions .
- Purification:
- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) removes polar impurities .
- Recrystallization: Ethanol/water mixtures yield >95% pure crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
